

Understanding the Pharmacokinetics of Q134R: A Technical Guide

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Compound of Interest

Compound Name: Q134R

Cat. No.: B10828141

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Introduction

Q134R is a novel, orally available, and brain-penetrant small molecule, identified as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] It is a neuroprotective hydroxyquinoline derivative that has demonstrated safety and tolerability in preclinical studies and a Phase 1a clinical trial.[1][3] The primary mechanism of action of **Q134R** involves the suppression of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway without directly inhibiting calcineurin (CN), a key upstream activator.[1] This targeted action suggests a potentially safer alternative to traditional calcineurin inhibitors, which are associated with significant adverse effects.[1] This guide provides an in-depth overview of the current understanding of the pharmacokinetics of **Q134R**, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, the experimental protocols used for its evaluation, and its interaction with the NFAT signaling pathway.

Data Presentation: Pharmacokinetic Parameters of Q134R

While specific quantitative pharmacokinetic parameters for **Q134R** are not fully available in the public domain and are likely contained within the "CLINICAL INVESTIGATOR'S BROCHURE, **Q134R**-K, January 12, 2016," the following tables summarize the available qualitative and semi-quantitative data from preclinical and clinical studies.[1]

Table 1: Preclinical Pharmacokinetic and Safety Data for **Q134R**

Parameter	Species	Dose	Observation	Citation
Absorption	Rat (Male)	10 mg/kg (oral, [14C]-labeled)	Rapid absorption suggested by significant tissue concentrations at 1-hour post-dose.	[1]
Distribution	Rat (Male)	10 mg/kg (oral, [14C]-labeled)	Good tissue penetration with concentrations of 0.879 µgE/g at 1-hour post-dose, markedly higher than blood concentration. The absorbed radioactivity showed relatively weak distribution properties overall.	[1]
Safety	Rat	30 mg/kg	No Observed Adverse Effect Level (NOAEL) in a 2-week repeated dose toxicity study.	[1]
Safety	Dog	12 mg/kg	Maximal Tolerated Dose (MTD) in a 2-week repeated dose toxicity study.	[1]

Efficacy Dose	Mouse	4 mg/kg (oral, twice daily)	Improved cognitive function.	[1]
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Table 2: Human Pharmacokinetic Data for **Q134R** (Phase 1a Clinical Trial)

Parameter	Observation	Citation
Absorption	Fast absorption with a Time to Maximum Plasma Concentration (Tmax) of 2 hours.	[2]
Elimination	Plasma levels slowly decreased for up to 7 hours post-administration.	[2]
Dose Proportionality	Plasma levels were observed to be proportional to the administered doses.	[2]
Safety	The drug candidate proved to be safe in the checked dose ranges.	[2]

Experimental Protocols

The following sections detail the likely methodologies employed in the preclinical and clinical evaluation of **Q134R**'s pharmacokinetics, based on standard practices in drug development.

Preclinical Pharmacokinetic Studies

Objective: To characterize the ADME properties of **Q134R** in animal models to inform dose selection and predict human pharmacokinetics.

Methodology:

- Animal Models: Studies were conducted in male Wistar rats and Beagle dogs.^[1] Mice were also used for efficacy and safety studies.^[1]
- Radiolabeling: To facilitate detection and quantification in biological matrices, **Q134R** was labeled with Carbon-14 ([¹⁴C]).^[1]
- Dosing:
 - Oral Administration: A single oral gavage of 10 mg/kg of [¹⁴C]-**Q134R** potassium salt was administered to rats for distribution studies.^[1] For toxicity studies, repeated oral doses were given for two weeks.^[1]
- Sample Collection:
 - Blood: Serial blood samples were likely collected at predetermined time points post-dosing via tail vein or other appropriate methods.
 - Tissues: For distribution studies, animals were euthanized at various time points (e.g., 1-hour post-dose), and various organs and tissues were collected.^[1]
- Bioanalysis:
 - Liquid Scintillation Counting: Total radioactivity in tissue homogenates and blood was quantified to determine the concentration of the drug and its metabolites.
 - LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry): This technique would have been used to measure the concentration of the parent drug (unlabeled **Q134R**) in plasma to determine pharmacokinetic parameters.
- Data Analysis: Non-compartmental analysis would be used to calculate key pharmacokinetic parameters such as T_{max}, C_{max}, AUC (Area Under the Curve), and to estimate tissue-to-blood concentration ratios.

Phase 1a Clinical Trial

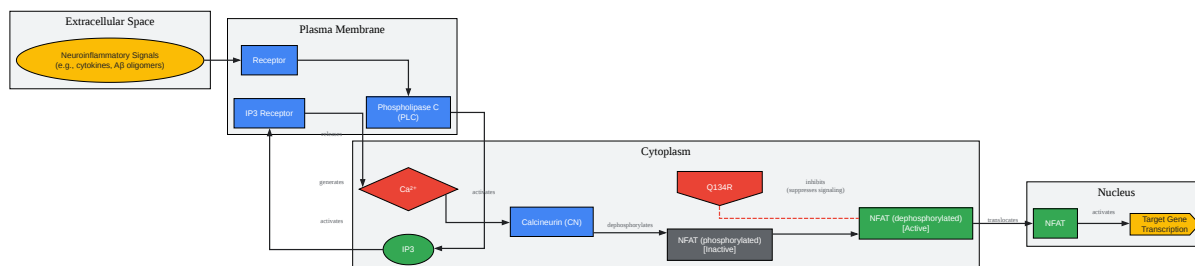
Objective: To evaluate the safety, tolerability, and pharmacokinetics of **Q134R** in healthy human volunteers.

Methodology:

- **Study Design:** A randomized, single-blind, placebo-controlled study design is typical for a first-in-human Phase 1a trial. The study was conducted with 20 healthy volunteers.
- **Dosing:** Single ascending doses of **Q134R** were administered to different cohorts of subjects to assess dose-proportionality and identify the maximum tolerated dose.
- **Sample Collection:** Serial blood samples were collected at various time points before and after drug administration (e.g., up to 7 hours post-dose) to characterize the plasma concentration-time profile.[\[2\]](#)
- **Bioanalysis:** A validated LC-MS/MS method would be used to quantify the concentration of **Q134R** in human plasma.
- **Data Analysis:** Pharmacokinetic parameters such as T_{max}, C_{max}, and AUC would be calculated for each dose level. The relationship between dose and exposure (AUC and C_{max}) would be assessed to determine dose proportionality. Safety and tolerability would be monitored throughout the study by recording adverse events, vital signs, and clinical laboratory tests.

Mandatory Visualization

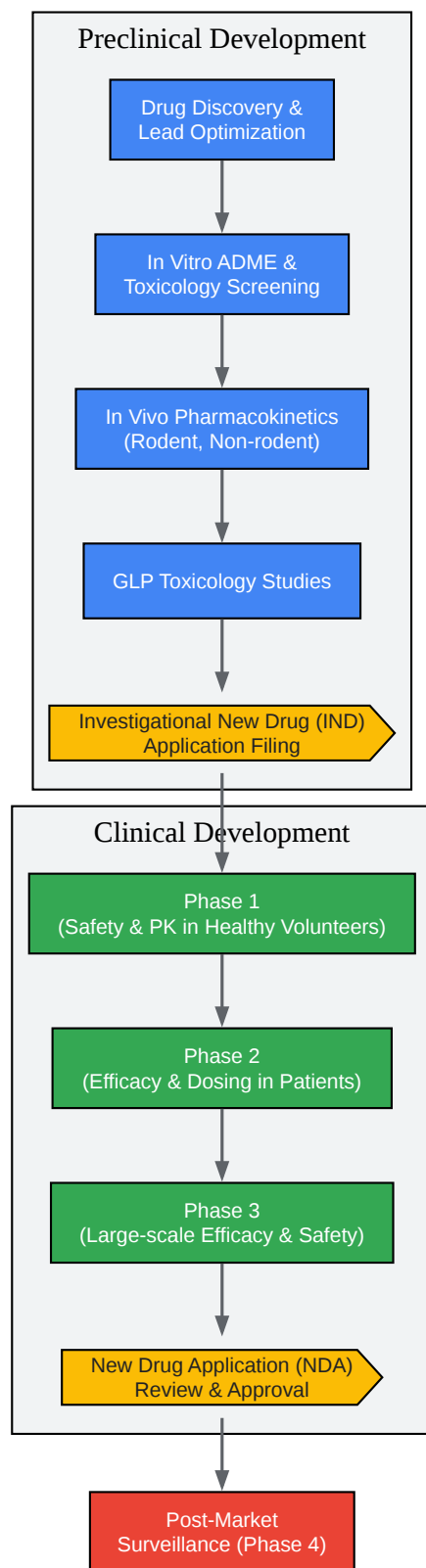
Signaling Pathway



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Caption: **Q134R**'s mechanism of action in the NFAT signaling pathway.

Experimental Workflow



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Caption: General workflow for the development of a neurodegenerative drug like **Q134R**.

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References

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